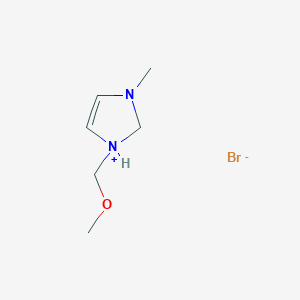
1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound with a unique structure that includes an imidazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 1-methylimidazole with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imidazolium core can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted imidazolium salts, while oxidation and reduction reactions can modify the imidazolium core.
Scientific Research Applications
1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can interact with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity. The methoxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
1-Methylimidazolium Bromide: Similar structure but lacks the methoxymethyl group.
3-Methyl-1H-imidazol-1-ium Chloride: Similar imidazolium core but with a different counterion.
Uniqueness: 1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
374929-88-1 |
|---|---|
Molecular Formula |
C6H13BrN2O |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
1-(methoxymethyl)-3-methyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C6H12N2O.BrH/c1-7-3-4-8(5-7)6-9-2;/h3-4H,5-6H2,1-2H3;1H |
InChI Key |
MWSZLDOIPPGWGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C[NH+](C=C1)COC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















